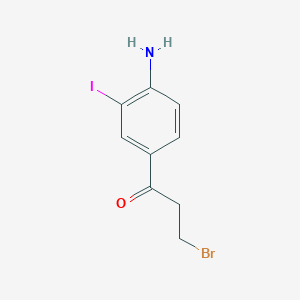

1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one

Description

1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one is a halogenated aromatic ketone featuring a 4-amino-3-iodophenyl group attached to a propanone scaffold with a bromine atom at the 3-position. This compound combines electron-donating (amino) and electron-withdrawing (iodo, bromo) groups, creating unique electronic and steric properties. Its molecular formula is C₉H₉BrINO, with a molecular weight of 354.99 g/mol (approximated based on similar compounds) .

Its crystallographic properties remain unreported in the evidence, but refinement tools like SHELXL and visualization software like ORTEP-3 are typically employed for such analyses.

Properties

Molecular Formula |

C9H9BrINO |

|---|---|

Molecular Weight |

353.98 g/mol |

IUPAC Name |

1-(4-amino-3-iodophenyl)-3-bromopropan-1-one |

InChI |

InChI=1S/C9H9BrINO/c10-4-3-9(13)6-1-2-8(12)7(11)5-6/h1-2,5H,3-4,12H2 |

InChI Key |

JXSNUQOEXHYGIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CCBr)I)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one typically involves the bromination of 1-(4-Amino-3-iodophenyl)propan-1-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this synthesis include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide (DMSO).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran (THF) or ethanol.

Major Products Formed

Substitution: Formation of azides, thiocyanates, or ethers.

Oxidation: Formation of nitro or nitroso compounds.

Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or labeling agent due to the presence of iodine.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine and bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities with 1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one:

Key Observations :

- Electronic Effects: The target compound’s 4-amino group enhances electron density on the phenyl ring, while iodine and bromine withdraw electrons. This contrasts with the α,β-unsaturated chalcone in , where conjugation reduces reactivity at the carbonyl.

Comparison :

- The chalcone synthesis emphasizes electrophilic addition, whereas β-amino ketones rely on nucleophilic attack. The target compound may require regioselective halogenation to position bromine and iodine correctly.

Crystallographic and Hydrogen-Bonding Properties

- β-Amino Ketone : Forms centrosymmetric dimers via N–H⋯O hydrogen bonds (R₂²(12) motif), stabilizing the crystal lattice.

- Chalcone : No hydrogen bonds reported; packing dominated by van der Waals interactions.

Implications for Target Compound :

- The amino group in the target compound could facilitate hydrogen bonding similar to , influencing solubility and solid-state stability.

Contrasts :

- The chalcone lacks bioactivity reports but is studied for its conjugated system’s photophysical properties.

Biological Activity

1-(4-Amino-3-iodophenyl)-3-bromopropan-1-one is an organic compound notable for its unique molecular structure, which includes an amino group, a bromine atom, and an iodine atom attached to a phenyl ring and a propanone backbone. Its molecular formula is C10H10BrI N2O, with a molecular weight of approximately 353.98 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research.

Chemical Structure and Properties

The compound's structure allows it to interact with various biological targets, including enzymes and receptors. The presence of the amino and iodine groups enhances its ability to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromopropanone moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent adducts with biological molecules.

Anticancer Properties

Preliminary studies suggest that this compound exhibits significant anticancer activity. This is primarily attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism of action appears to involve the interaction with specific molecular targets that are crucial for cancer cell survival.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiproliferative | Inhibition of cancer cell proliferation | |

| Apoptosis Induction | Induction of programmed cell death | |

| Enzyme Inhibition | Modulation of enzymatic activities |

The biological mechanisms through which this compound operates are still under investigation. However, it is believed that the amino and iodine groups facilitate interactions with specific targets within cancer cells, leading to altered signaling pathways that result in reduced cell viability.

Case Studies and Research Findings

A number of studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential applications of this compound.

- In Vitro Studies : Research has demonstrated that compounds structurally related to this compound exhibit varying degrees of cytotoxicity against different cancer cell lines. For example, studies have shown that certain derivatives can achieve IC50 values in the low micromolar range against breast cancer cell lines (MCF-7) and lung carcinoma (A549) cells .

- Mechanistic Insights : Investigations into the apoptotic pathways activated by these compounds indicate that they may induce DNA fragmentation and nuclear condensation in treated cells, hallmarks of apoptosis .

- Comparative Analysis : A comparative study involving similar compounds highlighted the unique reactivity patterns of this compound due to its specific functional groups. This uniqueness may confer distinct therapeutic potentials not found in other structurally related molecules.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.